molecular formula C9H20OS B590571 9-Mercapto-1-nonanol CAS No. 131215-92-4

9-Mercapto-1-nonanol

Cat. No.: B590571
CAS No.: 131215-92-4
M. Wt: 176.318
InChI Key: FXFJFNVBVKPAPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Mercapto-1-nonanol can be synthesized through the reaction of 1-nonanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where 1-nonanol is reacted with hydrogen sulfide. The process is optimized to achieve high yield and purity, often involving purification steps such as distillation and crystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form nonanethiol.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products:

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Nonanethiol.

    Substitution: Various substituted nonanols depending on the reagent used.

Scientific Research Applications

9-Mercapto-1-nonanol has a wide range of applications in scientific research:

    Chemistry: Used in the surface modification of electrodes and the formation of self-assembled monolayers.

    Biology: Employed in the development of biosensors for detecting biological molecules.

    Medicine: Utilized in the fabrication of biomedical devices and sensors.

    Industry: Applied in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 11-Mercapto-1-undecanol
  • 6-Mercapto-1-hexanol
  • 8-Mercapto-1-octanol
  • 3-Mercapto-1-propanol

Comparison: 9-Mercapto-1-nonanol is unique due to its specific chain length and the presence of both hydroxyl and thiol functional groups. This combination allows it to form stable self-assembled monolayers and makes it particularly useful in applications requiring surface modification and immobilization of atoms .

Properties

IUPAC Name

9-sulfanylnonan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20OS/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFJFNVBVKPAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673074
Record name 9-Sulfanylnonan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131215-92-4
Record name 9-Sulfanylnonan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Mercapto-1-nonanol
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Q & A

Q1: How does the length of the alkanethiol diluent, such as 9-Mercapto-1-nonanol, influence the performance of DNA-based biosensors?

A: Research indicates that the length of the alkanethiol diluent plays a crucial role in the sensitivity and selectivity of DNA-based biosensors. Studies comparing this compound with a shorter diluent, 6-Mercapto-1-hexanol, demonstrated that the longer chain diluent significantly improved the sensor's ability to discriminate between fully complementary and single adenine-cytosine mismatch DNA targets. [] This enhanced discrimination is attributed to the longer diluent providing greater spatial separation between the immobilized probe DNA strands, reducing steric hindrance and facilitating more selective hybridization with target DNA. []

Q2: How does this compound contribute to the formation of tethered bilayer lipid membranes (tBLMs) on silver substrates?

A: this compound, when used as a backfiller molecule in conjunction with a molecular anchor like WC14 (20-tetradecyloxy-3,6,9,12,15,18,22 heptaoxahexatricontane-1-thiol), influences the formation and properties of tBLMs on silver surfaces. [] Spectroscopic analyses, including Surface-Enhanced Raman Spectroscopy (SERS) and Reflection Absorption Infrared Spectroscopy (RAIRS), reveal that varying the length of backfiller molecules impacts the orientation of WC14 anchor molecules within the self-assembled monolayer (SAM). [] Longer backfillers, like this compound, promote a more vertical orientation of WC14, influencing the subsequent fusion of multilamellar vesicles and ultimately the formation of tBLMs. []

Q3: Can this compound be used to create mixed SAMs on gold surfaces? What factors influence the composition of these mixed layers?

A: Yes, this compound can be combined with other thiols, such as 11-Mercaptoundecanoic acid (MUA), to create mixed SAMs on gold nanoparticles. [] The final composition of these mixed monolayers is primarily dictated by the initial molar ratio of the thiols used during the synthesis. [] This control over monolayer composition offers a route to tailor the surface properties of nanoparticles for specific applications.

Q4: How can real-time imaging techniques be used to study the formation of SAMs with this compound on gold surfaces?

A: Scanning electrochemical cell microscopy (SECCM) has emerged as a powerful technique to visualize the real-time formation of SAMs, including those formed with this compound, at the nanoscale level. [] By monitoring the electrochemical signal of a soluble redox reporter, researchers can track changes in surface coverage and identify defects during the self-assembly process. [] This technique allows for a deeper understanding of the kinetics and mechanisms governing SAM formation, which is critical for developing tailored surfaces with desired properties.

Q5: What role does this compound play in the synthesis of palladium nanoparticles?

A: this compound acts as a capping agent in the synthesis of palladium nanoparticles (Pd NPs). [] The thiol group (-SH) in this compound strongly binds to the surface of the forming Pd NPs, controlling their growth and preventing aggregation. [] This leads to the formation of small and mostly monodisperse Pd NPs, typically around 2 nm in size. [] This ability to control nanoparticle size and dispersity is crucial for tailoring the catalytic and optical properties of these materials.

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